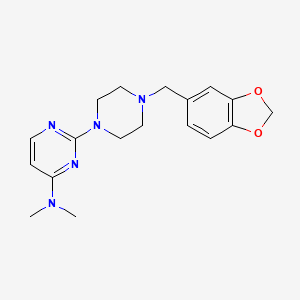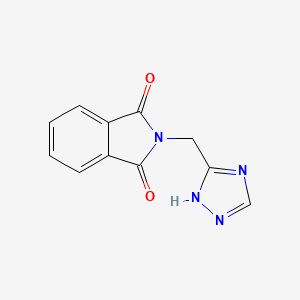
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group and the piperonyl-piperazinyl moiety. Common reagents and catalysts used in these reactions include:
Starting Materials: Pyrimidine derivatives, dimethylamine, piperonyl chloride, piperazine.
Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Reaction Conditions: Controlled temperature and pressure, typically under reflux or in a sealed reaction vessel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different functional groups.
Piperazine Derivatives: Molecules containing the piperazine ring with various substituents.
Dimethylamino Compounds: Chemicals featuring the dimethylamino group attached to different cores.
Uniqueness
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Conclusion
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is a complex and versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
3601-75-0 |
|---|---|
分子式 |
C18H23N5O2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)17-5-6-19-18(20-17)23-9-7-22(8-10-23)12-14-3-4-15-16(11-14)25-13-24-15/h3-6,11H,7-10,12-13H2,1-2H3 |
InChIキー |
GSIGSEWURAOXMU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)


![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)

![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)



![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
